molecular formula C11H15BrN4O2 B2761853 tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate CAS No. 1692906-03-8

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

Cat. No.: B2761853
CAS No.: 1692906-03-8
M. Wt: 315.171
InChI Key: XOMFUEQYTJWJJV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O2/c1-11(2,3)18-10(17)15(4)9-8(12)7(6-13)16(5)14-9/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMFUEQYTJWJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and cyano groups. The final step involves the formation of the carbamate group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions are required.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents used in these reactions include methanesulfonic acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate, in anticancer therapies. Pyrazoles are known to exhibit inhibitory effects on various cancer cell lines due to their ability to interfere with cellular signaling pathways.

A notable case study demonstrated that compounds with similar structural features inhibited CDK9-mediated transcription, which is crucial for cancer cell proliferation. The presence of the bromo and cyano groups enhances the compound's binding affinity to target proteins, potentially leading to effective therapeutic agents against cancer .

2.2 Anti-inflammatory Properties

The pyrazole scaffold has also been associated with anti-inflammatory properties. Research indicates that derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs. The compound's ability to interact with specific enzymes involved in inflammation makes it a candidate for further exploration in this domain .

Agrochemical Applications

3.1 Pesticide Development

The unique structural components of this compound suggest potential applications in agrochemicals, particularly as pesticides or herbicides. The cyano group can enhance the lipophilicity of the molecule, improving its penetration into plant systems.

A study focusing on similar pyrazole derivatives showed promising results in pest control efficacy, indicating that modifications to this compound could yield effective agricultural chemicals .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring: Utilizing starting materials such as hydrazine derivatives.
  • Introduction of Functional Groups: The bromine and cyano groups are incorporated through electrophilic substitution reactions.
  • Carbamate Formation: The final step involves reacting the pyrazole derivative with tert-butyl isocyanate to form the carbamate linkage.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer15
Similar Pyrazole DerivativeAnti-inflammatory20
Pyrazole-based PesticidePest Control10

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. In the case of Lorlatinib, the compound inhibits the activity of anaplastic lymphoma kinase (ALK), a protein involved in the growth and spread of cancer cells. By inhibiting ALK, the compound helps to reduce the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Structural and Physical Comparisons
Compound Name CAS No. Core Structure Substituents Molecular Weight (g/mol) Physical State Key Applications
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate 1454848-24-8 Pyrazole Br, CN, CH₃ 329.19 Liquid (oil) Lorlatinib intermediate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 Pyrimidine F, OH, CH₃ 257.26 Solid (unspecified) Pharmaceutical intermediate (hazardous; requires safety protocols)
tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate Not provided Pyrrolopyridine + bicyclooctane Cl, TIPS, OH ~700 (estimated) Solid (crystalline) Experimental kinase inhibitor (patented synthesis)
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Not provided Pyridine OH, OCH₃ ~280 (estimated) Solid (unspecified) Building block for drug discovery
Key Observations :
  • Core Heterocycle Influence :

    • Pyrazole (target compound): Offers a compact, electron-deficient ring suitable for nucleophilic substitution (Br, CN groups) .
    • Pyrimidine/Pyridine : Electron-rich systems with hydrogen-bonding capabilities (OH, OCH₃) for molecular recognition .
    • Pyrrolopyridine : Bulky bicyclic systems enhance binding affinity in kinase inhibitors but complicate synthesis .
  • Functional Groups: Bromo-Cyano Combination: Enables cross-coupling reactions (e.g., Suzuki) for further derivatization . Hydroxy/Methoxy Groups: Participate in hydrogen bonding but require protection strategies during synthesis .
Key Observations :
  • Cross-Coupling Prevalence : Suzuki and related reactions are common for introducing aryl/heteroaryl groups .
  • Protection Strategies : tert-Butoxycarbonyl (Boc) groups are widely used for amine protection, as seen across all compounds .

Functional and Application-Based Comparisons

Pharmaceutical Relevance :
  • Target Compound : Direct role in Lorlatinib synthesis highlights its importance in oncology .
  • Pyrimidine Derivative (): Potential use in antiviral or antibacterial agents due to fluorinated pyrimidine motifs .
  • Pyrrolopyridine-Bicyclooctane Hybrid () : Designed for high-affinity kinase inhibition, reflecting trends in targeted therapy .

Biological Activity

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate, with the CAS number 1454848-24-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C12H17BrN4O2
  • Molecular Weight : 329.19 g/mol
  • Structure : The compound features a pyrazole ring substituted with a bromine and cyano group, contributing to its reactivity and biological profile.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including this compound. The presence of the cyano group has been linked to enhanced antifungal activity against various pathogens.

CompoundMIC (µg/mL)Activity Against
This compound12.5Fusarium oxysporum
Miconazole (control)25Fusarium oxysporum

The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Fusarium oxysporum, comparable to the standard antifungal drug miconazole, which had an MIC of 25 µg/mL .

The mechanism underlying the antifungal activity is believed to involve interference with fungal cell wall synthesis and disruption of membrane integrity. The cyano group may enhance lipophilicity, allowing better penetration into fungal cells .

Study 1: Antifungal Efficacy

In a recent study published in MDPI, various pyrazole derivatives were screened for their antifungal activity. This compound was among the most active compounds tested against Fusarium oxysporum, showing significant growth inhibition at low concentrations .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyrazole derivatives. It was found that modifications at the 4-position of the pyrazole ring, such as the presence of a bromine atom, significantly influenced biological activity. The study concluded that compounds with halogen and cyano substitutions exhibited enhanced antifungal properties compared to their unsubstituted counterparts .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Protocol: Multi-step synthesis typically involves halogenation, cyano-group introduction, and carbamate protection. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution under anhydrous conditions (e.g., DCM or THF) with Boc-protecting agents like Boc₂O .
  • Key Parameters:
ParameterOptimization StrategyReference
TemperatureMaintain -78°C for Boc protection to minimize side reactions
CatalystsUse Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings in alkyne functionalization
PurificationColumn chromatography (silica gel, hexane/EtOAc gradients) resolves polar impurities
  • Troubleshooting: Low yields in cyano-group installation may require adjusting stoichiometry of Zn(CN)₂ or using phase-transfer catalysts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using coupling patterns (e.g., pyrazole protons at δ 6.5–8.5 ppm) and DEPT-135 for carbamate carbonyls (~150–155 ppm) .
  • Mass Spectrometry: ESI+ or HRMS confirms molecular weight (e.g., [M+H]+ = 327.1 g/mol) and detects bromine isotope patterns .
  • X-ray Crystallography: SHELX or WinGX software resolves anisotropic displacement parameters for crystal packing analysis .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Hazard Mitigation:
RiskPrecautionReference
Skin irritationWear nitrile gloves; use fume hood for weighing
InhalationAvoid aerosolization; use N95 respirators if dusty
  • Storage: Store at -20°C under N₂ to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How do intermolecular interactions influence its crystallographic packing?

Methodological Answer:

  • Hydrogen Bonding: Graph-set analysis (e.g., Etter’s rules) identifies R₂²(8) motifs between pyrazole N-H and carbonyl groups .
  • π-π Stacking: Mercury 4.3 software quantifies centroid distances (3.4–3.8 Å) for pyrazole rings in adjacent layers .
  • Impact on Solubility: Crystallographic density (>1.3 g/cm³) correlates with low aqueous solubility, guiding co-crystal design .

Q. What reaction mechanisms explain its reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination: Bromo substituents undergo Pd-mediated coupling with amines. Monitor via TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane) .
  • Cyano Group Reactivity:
ReactionConditionsOutcomeReference
HydrolysisH₂SO₄/H₂O, refluxConverts CN to COOH
ReductionLiAlH₄, THFConverts CN to CH₂NH₂

Q. How can computational modeling predict its biological activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with PDB targets (e.g., kinase enzymes) to assess binding affinity. The pyrazole ring often occupies hydrophobic pockets .
  • SAR Insights: Replace bromo with fluoro to enhance membrane permeability (logP reduction by ~0.5) .
  • ADMET Prediction: SwissADME forecasts moderate bioavailability (TPSA = 75 Ų) but potential CYP3A4 inhibition .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Case Study: Yields for Boc protection vary between 60–85% due to residual moisture. Validate via Karl Fischer titration (<50 ppm H₂O) .
  • Reproducibility: Cross-check NMR shifts (e.g., tert-butyl protons at δ 1.3–1.4 ppm) against published spectra .

Tables of Key Data

Table 1: Crystallographic Software Comparison

SoftwareApplicationReference
SHELXLSmall-molecule refinement
WinGXData processing and visualization
MercuryPacking diagram analysis

Table 2: Reactivity of Functional Groups

GroupReactionCatalystYield Range
BrSuzuki couplingPd(PPh₃)₄70–90%
CNHydrolysisH₂SO₄50–65%

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